(R)-2-Methylindoline-5-carboxylic acid
Description
(R)-2-Methylindoline-5-carboxylic acid is a chiral indoline derivative featuring a carboxylic acid group at the 5-position and a methyl group at the 2-position of the indoline scaffold. Indoline, a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, differs from indole by the saturation of the five-membered ring. The (R)-configuration at the 2-position introduces stereochemical specificity, which can influence biological activity and synthetic pathways.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-4-8-5-7(10(12)13)2-3-9(8)11-6/h2-3,5-6,11H,4H2,1H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
DJMSOGXWWOYCJV-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(N1)C=CC(=C2)C(=O)O |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methylindoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of ®-2-Methylindoline-5-carboxylic acid may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-2-Methylindoline-5-carboxylic acid can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
®-2-Methylindoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which ®-2-Methylindoline-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
Indole vs. Indoline Derivatives
- Indole-5-carboxylic acid (CAS 1670-81-1): A planar aromatic heterocycle with a carboxylic acid at the 5-position.
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9): Substituted with electron-withdrawing chlorine and a methyl group, this compound exhibits enhanced acidity at the 2-carboxylic acid position compared to indoline derivatives .
- (R)-1-Pyrroline-5-carboxylic acid (CAS 489469-23-0): A monocyclic pyrroline derivative with a smaller ring system.
Substitution Patterns
- Positional Isomerism : Indole-6-carboxylic acid (CAS 1670-82-2) demonstrates how carboxylic acid placement affects physical properties, with a higher melting point (256–259°C) than the 5-isomer (208–210°C) due to crystal packing differences .
- Functionalization: The 5-carboxylic acid group in the target compound allows derivatization akin to indole-2-carboxylic acid derivatives, such as coupling with aminothiazolones to form hybrid structures .
Physical and Chemical Properties
Table 1: Key Physical Properties of Selected Compounds
| Compound | CAS RN | Molecular Formula | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| (R)-2-Methylindoline-5-carboxylic acid | - | C10H11NO2 | Not reported | Chiral center, saturated ring |
| Indole-5-carboxylic acid | 1670-81-1 | C9H7NO2 | 208–210 | Aromatic, planar structure |
| Indole-6-carboxylic acid | 1670-82-2 | C9H7NO2 | 256–259 | Higher melting point due to packing |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | C10H8ClNO2 | Not reported | Electron-withdrawing Cl substituent |
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